Cas no 2138017-85-1 (2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid)
2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-789959
- 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
- 2138017-85-1
- 2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
-
- Inchi: 1S/C9H15F2NO2/c1-2-3-8(4-5-8)12-6-9(10,11)7(13)14/h12H,2-6H2,1H3,(H,13,14)
- InChI Key: PFGRQJJQAGDALN-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CNC1(CCC)CC1)F
Computed Properties
- Exact Mass: 207.10708505g/mol
- Monoisotopic Mass: 207.10708505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 49.3Ų
2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-789959-0.05g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 0.05g |
$1129.0 | 2025-02-22 | |
| Enamine | EN300-789959-0.1g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 0.1g |
$1183.0 | 2025-02-22 | |
| Enamine | EN300-789959-0.25g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 0.25g |
$1235.0 | 2025-02-22 | |
| Enamine | EN300-789959-0.5g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 0.5g |
$1289.0 | 2025-02-22 | |
| Enamine | EN300-789959-1.0g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 1.0g |
$1343.0 | 2025-02-22 | |
| Enamine | EN300-789959-2.5g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 2.5g |
$2631.0 | 2025-02-22 | |
| Enamine | EN300-789959-5.0g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 5.0g |
$3894.0 | 2025-02-22 | |
| Enamine | EN300-789959-10.0g |
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid |
2138017-85-1 | 95.0% | 10.0g |
$5774.0 | 2025-02-22 |
2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic Acid
2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid (CAS No: 2138017-85-1) is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, which include a fluorinated propanoic acid backbone and a substituted cyclopropylamine group. The presence of fluorine atoms at the 2-position of the propanoic acid moiety introduces electronic and steric effects that can significantly influence the compound's reactivity and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid through a combination of nucleophilic substitution and cycloaddition reactions. Researchers have reported that the synthesis pathway involves the reaction of 1-propylcyclopropylamine with a suitably activated fluoroacetic acid derivative, followed by purification to isolate the final product. This method has been optimized to achieve high yields and excellent purity, making it suitable for large-scale production.
The structural uniqueness of 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid has led to its exploration in various applications. In pharmacology, this compound has been investigated as a potential lead molecule for drug development due to its ability to modulate key biological targets. For instance, studies have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling pathways. This property makes it a promising candidate for the treatment of disorders such as hypertension and neurodegenerative diseases.
In addition to its pharmacological applications, 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid has also been studied for its potential use in materials science. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could be utilized in the development of advanced sensors and electronic devices. The fluorinated nature of the molecule contributes to its hydrophobicity and chemical stability, making it ideal for such applications.
Recent studies have also highlighted the importance of fluorinated compounds in modern drug discovery programs. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). In the case of 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid, the fluorine atoms at the 2-position not only stabilize the molecule but also improve its solubility in biological fluids, which is crucial for its bioavailability.
The cyclopropylamine group attached to the propanoic acid backbone introduces additional complexity to the molecule's structure. This group is known for its ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. Furthermore, the propyl substituent on the cyclopropyl ring adds flexibility to the molecule, allowing it to adopt various conformations that may be advantageous for binding to specific receptors.
From an environmental perspective, fluorinated compounds like 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid are being scrutinized due to their potential persistence in ecosystems. However, preliminary studies suggest that this compound undergoes rapid degradation under certain environmental conditions, reducing its ecological footprint. Further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to advancements in these fields while maintaining compliance with environmental and safety standards.
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